molecular formula C19H23ClN2O4 B12086870 Pyridine 1

Pyridine 1

Cat. No.: B12086870
M. Wt: 378.8 g/mol
InChI Key: NURUHMMUJFXYDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine 1 is a heterocyclic organic compound with the chemical formula C₅H₅N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). This compound is a colorless liquid with a distinctive, unpleasant fish-like odor. It is highly flammable and miscible with water and most organic solvents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Pyridine is often compared with other nitrogen-containing heterocycles:

    Pyrimidine: Similar to pyridine but contains two nitrogen atoms in the ring.

    Quinoline: Contains a fused benzene and pyridine ring.

    Pyrrole: Contains a five-membered ring with one nitrogen atom.

Uniqueness of Pyridine:

Comparison with Similar Compounds

Biological Activity

Pyridine 1, a member of the pyridine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, antitumor, and other therapeutic properties, supported by research findings and case studies.

Overview of this compound

Pyridine is a heterocyclic aromatic organic compound with the formula C5H5NC_5H_5N. Its structure consists of a six-membered ring containing five carbon atoms and one nitrogen atom. This unique configuration allows for various chemical modifications, leading to a wide range of derivatives with enhanced biological activities.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral properties of pyridine derivatives. This compound has been shown to exhibit significant activity against various pathogens, including bacteria and viruses.

  • Antimicrobial Activity : Research indicates that pyridine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study documented the synthesis of pyridine derivatives that displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their potential to inhibit SARS-CoV-2. The presence of specific functional groups in these compounds enhances their interaction with viral proteins, which is crucial for their antiviral efficacy .

Antitumor Activity

This compound has also been investigated for its antitumor properties. A comprehensive review focused on the structure-antiproliferative activity relationship of pyridine derivatives revealed that modifications at certain positions on the pyridine ring significantly enhance their efficacy against cancer cell lines.

  • Case Study : In a study assessing various pyridine derivatives against cancerous cell lines, compounds with hydroxyl (-OH) and methoxy (-OCH₃) groups exhibited lower IC50 values, indicating higher antiproliferative activity compared to those with halogen substitutions .

Toxicological Studies

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Several studies have assessed the effects of pyridine exposure on human health:

  • Liver Toxicity : Animal studies indicate that high doses of pyridine can lead to hepatotoxicity. For instance, a study involving Sprague-Dawley rats reported significant liver damage at doses exceeding 25 mg/kg/day . Histopathological examinations revealed increased incidences of hepatocellular adenomas and carcinomas in both male and female mice exposed to varying concentrations of pyridine .
  • Neurological Effects : Exposure to high levels of pyridine has been associated with neurological effects, although specific mechanisms remain under investigation .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Key Findings
AntimicrobialInhibits growth of bacteriaEffective against Staphylococcus aureus and E. coli
AntiviralInhibits viral replicationPotential activity against SARS-CoV-2; structure-dependent efficacy
AntitumorInduces apoptosis in cancer cellsHydroxyl and methoxy groups enhance antiproliferative effects
HepatotoxicityCauses liver damage at high dosesSignificant liver lesions observed in animal studies
Neurological EffectsPotential CNS effects from high exposureClinical signs observed in high-dose animal studies

Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

4-[(1E,3E)-4-(1-ethylpyridin-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NURUHMMUJFXYDY-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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